molecular formula C14H15F3N4O4S B4555244 N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-NITRO-1-BENZENESULFONAMIDE

N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4555244
M. Wt: 392.36 g/mol
InChI Key: VVPMKLIYWWYDKE-UHFFFAOYSA-N
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Description

N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-NITRO-1-BENZENESULFONAMIDE is a useful research compound. Its molecular formula is C14H15F3N4O4S and its molecular weight is 392.36 g/mol. The purity is usually 95%.
The exact mass of the compound N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-nitrobenzenesulfonamide is 392.07661063 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

One area of application is the synthesis and characterization of sulfonamide molecules. A study detailed the synthesis, structure characterization, and computational analysis of a newly synthesized sulfonamide molecule. The research involved SCXRD studies, spectroscopic tools, and DFT computations to understand the molecule's structural and electronic properties, offering insights into the molecular interactions and stability in the crystal state (Murthy et al., 2018).

Potential Therapeutic Applications

Another significant area of application is in therapeutic research , where sulfonamide derivatives have been synthesized and evaluated for various biological activities. For instance, celecoxib derivatives were explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This comprehensive study involved the synthesis of novel compounds and their subsequent testing, indicating potential therapeutic applications (Küçükgüzel et al., 2013).

Enzyme Inhibition

Research has also been conducted on the inhibition of therapeutically relevant enzymes . For example, primary sulfonamide functionality facilitated the construction of a novel class of [1,4]oxazepine-based sulfonamides, which exhibited strong inhibition of human carbonic anhydrases, demonstrating potential for therapeutic use (Sapegin et al., 2018).

Analgesic and Anti-inflammatory Effects

Additionally, certain sulfonamide derivatives were synthesized and tested for their effects on pathological pain models in mice, showing significant anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, suggesting their potential as analgesic and anti-inflammatory agents (Lobo et al., 2015).

Fluorination and Organocatalysis

Sulfonamides have also found application in fluorination and organocatalytic transformations , with studies demonstrating the efficient synthesis of fluorinated compounds through organocatalytic processes involving sulfonamide compounds. These processes highlight the versatility of sulfonamides in facilitating complex chemical transformations (Li et al., 2012).

Properties

IUPAC Name

N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O4S/c1-10-9-13(14(15,16)17)19-20(10)8-2-7-18-26(24,25)12-5-3-11(4-6-12)21(22)23/h3-6,9,18H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPMKLIYWWYDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-NITRO-1-BENZENESULFONAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.